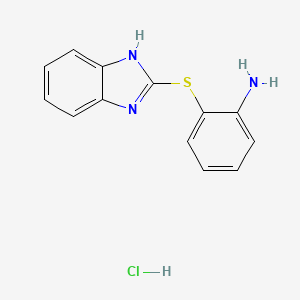

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride

Description

BenchChem offers high-quality 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCHIOJLGVHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583279 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69104-73-0 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzimidazole Thioether Scaffolds: Synthetic Architectures and Therapeutic Frontiers

Executive Summary & Strategic Importance

Benzimidazole thioethers represent a privileged structural motif in medicinal chemistry, serving as the critical pharmacophore for proton pump inhibitors (PPIs) and a growing class of antineoplastic and antimicrobial agents.[1][] Unlike their rigid 2-aryl counterparts, the thioether linkage at the C2 position introduces a flexible hinge, altering solubility, lipophilicity (

This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives. It moves beyond basic chemistry to explore the causality of substituent effects and the mechanistic pathways that define their therapeutic utility.

Synthetic Architecture

The construction of the benzimidazole thioether core predominantly relies on the S-alkylation of 2-mercaptobenzimidazole (2-MBI) . This thione-thiol tautomeric scaffold acts as a versatile nucleophile.

Core Synthetic Pathway (S-Alkylation)

The most robust industrial and laboratory protocol involves the nucleophilic substitution of an alkyl or aryl-alkyl halide by the deprotonated thiolate anion of 2-MBI.

Critical Control Points:

-

Base Selection: Strong inorganic bases (NaOH, KOH) favor S-alkylation over N-alkylation due to the "soft" nature of the sulfur nucleophile compared to the "hard" nitrogen.

-

Solvent System: Polar protic solvents (Ethanol/Methanol) are preferred to stabilize the intermediate thiolate anion.

Visualization: Synthetic Decision Matrix

The following diagram outlines the synthetic workflow, differentiating between classical and green chemistry approaches.

Figure 1: Synthetic workflow for generating benzimidazole thioethers, highlighting the critical divergence between S- and N-alkylation.

Experimental Protocol: Synthesis of 2-(Benzylthio)-1H-benzimidazole

This protocol is a self-validating system designed to minimize N-alkylated impurities.

Reagents:

-

2-Mercaptobenzimidazole (2-MBI): 10 mmol

-

Benzyl Chloride: 11 mmol (1.1 eq)

-

Potassium Hydroxide (KOH): 11 mmol

-

Ethanol (Absolute): 50 mL

Step-by-Step Methodology:

-

Activation: Dissolve 10 mmol of 2-MBI in 30 mL of ethanol. Add KOH (dissolved in minimal water) dropwise. Stir for 15 minutes at Room Temperature (RT). Why? This ensures complete deprotonation of the thiol group, forming the potassium thiolate salt.

-

Addition: Add Benzyl Chloride dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (

C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Quenching: Cool to RT and pour the reaction mixture into 200 mL of crushed ice/water.

-

Workup: The thioether product will precipitate as a white/pale yellow solid. Filter under vacuum.

-

Purification: Recrystallize from aqueous ethanol.

-

Validation:

-

H NMR (DMSO-

-

H NMR (DMSO-

Pharmacological Frontiers & Mechanisms

Proton Pump Inhibition (The Prodrug Mechanism)

Benzimidazole thioethers are the precursors to active Proton Pump Inhibitors (PPIs) like Omeprazole. The thioether itself is inactive against the H

-

Mechanism: The sulfoxide is a prodrug. In the acidic environment of the parietal cell (pH < 4), it rearranges into a reactive sulfenamide, which forms a covalent disulfide bond with Cysteine residues (Cys813) on the proton pump, permanently disabling it.

Anticancer Activity: Tubulin Polymerization Inhibition

Unlike the PPI mechanism, certain benzimidazole thioethers (especially those with carbamate moieties or bulky aryl groups at C2) act directly on microtubules.

-

Target: Colchicine-binding site of

-tubulin.[3] -

Effect: Prevents microtubule assembly during mitosis, leading to G2/M phase arrest and apoptosis.

-

SAR Insight: Electron-donating groups (OMe) on the benzene ring enhance affinity for the hydrophobic pocket of tubulin.

Visualization: Mechanism of Action (PPI vs. Antineoplastic)

Figure 2: Divergent pharmacological pathways of benzimidazole thioethers based on oxidative state and substitution pattern.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives is tightly governed by substituents at three key positions.

| Position | Modification | Impact on Activity | Mechanistic Rationale |

| C2 (Linker) | S-Methyl | Low | Too small for hydrophobic pockets; metabolic instability. |

| C2 (Linker) | S-Benzyl | High | Ideal lipophilicity; |

| N1 (Ring) | Methyl/Ethyl | Moderate | Improves solubility but may reduce H-bonding capacity if NH is required for target recognition. |

| C5/C6 (Ring) | Electron-Withdrawing (-NO | High (Antimicrobial) | Increases acidity of the system; enhances penetration into bacterial membranes. |

| C5/C6 (Ring) | Electron-Donating (-OMe) | High (Anticancer) | Mimics the methoxy pattern of colchicine; critical for tubulin binding affinity. |

Key Insight: For antimicrobial activity (specifically against S. aureus and E. coli), the introduction of a Nitro (-NO

References

-

BenchChem Technical Support. (2025).[4] The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from

-

Yadav, G., et al. (2018).[5] Synthesis and antimicrobial evaluation of 2-substituted benzimidazole derivatives. Journal of Medicinal Chemistry. (Contextualized from search results on antimicrobial SAR).

-

Devivar, R. V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. Retrieved from

-

Aktas Suku, A. (2025). Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast. DergiPark. Retrieved from

-

Turkey, R. H., et al. (2025). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl-2-benzimidazolyl Thioethers via Ullmann-Type C-S Cross-Coupling

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, N-aryl-2-benzimidazolyl thioethers are of significant interest due to their diverse biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[3] The construction of the C-S bond to form these thioethers is most commonly achieved through an Ullmann-type cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the copper-catalyzed coupling of 2-mercaptobenzimidazole with aniline derivatives (in the form of their corresponding aryl halides).

Historically, Ullmann condensations required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern advancements, particularly the introduction of catalytic systems with specific ligands, have enabled these reactions to proceed under much milder conditions with greater efficiency and broader substrate scope.[5] This guide will delve into the key reaction parameters, provide detailed experimental protocols, and offer troubleshooting advice to facilitate the successful synthesis of this important class of compounds.

Reaction Mechanism and the Catalytic Cycle

The Ullmann-type C-S cross-coupling reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the specific reaction conditions, a generally accepted pathway is illustrated below. The cycle is initiated by the formation of a copper(I)-thiolate complex, which is considered the catalytically active species.

The key steps are:

-

Formation of the Copper(I)-Thiolate Complex: In the presence of a base, 2-mercaptobenzimidazole is deprotonated to form the corresponding thiolate. This thiolate then coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (derived from the aniline derivative) undergoes oxidative addition to the copper(I)-thiolate complex, forming a Cu(III) intermediate. This is often the rate-determining step of the reaction.[6]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-S bond and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.

Caption: Proposed catalytic cycle for the copper-catalyzed C-S cross-coupling.

Key Reaction Parameters and Optimization

The success of the coupling reaction is highly dependent on the careful selection and optimization of several key parameters.

Catalyst System: Copper Source and Ligands

The choice of the copper source and the presence or absence of a ligand are critical.

-

Copper Source: Copper(I) salts such as CuI, CuBr, and CuCl are most commonly used as they are typically the active catalytic species.[7] While Cu(II) salts can be used, they are generally less efficient.[8] In some cases, copper nanoparticles have also been shown to be effective.

-

Ligands: The use of a ligand can significantly accelerate the reaction and allow for milder conditions. For the S-arylation of 2-mercaptobenzimidazole, 1,10-phenanthroline has been reported to be an effective ligand.[3][9] Other classes of ligands that have proven effective in general Ullmann C-S couplings include amino acids (e.g., L-proline) and diamines. However, ligand-free systems have also been successfully employed, offering a simpler and more cost-effective approach.[7][10]

Base Selection

The base plays a crucial role in the deprotonation of 2-mercaptobenzimidazole to generate the nucleophilic thiolate. The choice of base can influence the reaction rate and yield.

-

Inorganic Bases: Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). K₂CO₃ is a mild and effective base for many Ullmann-type C-S couplings.[7]

-

Organic Bases: In some cases, organic bases such as triethylamine (NEt₃) can be used, and may also serve as the solvent.[8]

Solvent Effects

The choice of solvent can significantly impact the solubility of the reactants and the catalyst, as well as the reaction temperature.

-

Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are excellent solvents for this reaction due to their high boiling points and ability to dissolve the reactants and catalyst. DMF is a common choice for the S-arylation of 2-mercaptobenzimidazole.[3]

-

Other Solvents: In some protocols, ethanol is used as the solvent, particularly for the synthesis of related thioethers.[1]

Temperature and Reaction Time

These two parameters are interdependent and need to be optimized for each specific substrate combination.

-

Temperature: Ligand-assisted reactions can often be run at temperatures ranging from 80 to 140 °C.[3] Ligand-free systems may require slightly higher temperatures.

-

Reaction Time: Reaction times can vary from a few hours to over 24 hours. Progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Substrate Scope: The Aniline Derivative (Aryl Halide)

The nature of the aryl halide derived from the aniline derivative affects its reactivity.

-

Halide Reactivity: The reactivity of the aryl halide follows the order: I > Br >> Cl. Aryl iodides are the most reactive substrates.[7]

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aniline ring can influence the rate of oxidative addition. The electronic effects of substituents on the reactivity of anilines have been a subject of study.[11] In the context of Ullmann coupling, both electron-rich and electron-poor aryl halides can be successfully coupled.[7]

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of N-aryl-2-benzimidazolyl thioethers. Optimization may be required for specific substrates.

Caption: General experimental workflow for the coupling reaction.

Protocol 1: Ligand-Assisted S-Arylation of 2-Mercaptobenzimidazole

This protocol is adapted from a reported procedure for the selective S-arylation of mercaptobenzimidazoles.[3]

Materials:

-

2-Mercaptobenzimidazole

-

Substituted Aryl Iodide (e.g., 4-bromoaniline can be converted to 4-iodoaniline)

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzimidazole (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free S-Arylation with an Aniline Derivative

This protocol is based on a ligand-free method for C-S coupling that has been successfully applied to an aniline derivative.[8]

Materials:

-

2-Mercaptobenzimidazole

-

4-Iodoaniline

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

-

In a reaction tube, combine 2-mercaptobenzimidazole (1.0 mmol), 4-iodoaniline (1.0 mmol), CuI (0.025 mmol, 2.5 mol%), and K₂CO₃ (2.0 mmol).

-

Add anhydrous NMP (2 mL).

-

Seal the tube and heat the mixture in a preheated oil bath at 100 °C for the required time (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the reaction conditions for the ligand-free coupling of various thiols with aryl iodides, including an example with p-iodoaniline, demonstrating the viability of this method for aniline derivatives.[8]

| Entry | Thiol | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Iodobenzene | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 95 |

| 2 | Thiophenol | p-Iodotoluene | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 96 |

| 3 | Thiophenol | p-Iodoanisole | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 98 |

| 4 | Thiophenol | p-Iodoaniline | CuI (2.5) | K₂CO₃ | NMP | 100 | 48 | 80 |

| 5 | 4-Methylthiophenol | Iodobenzene | CuI (2.5) | K₂CO₃ | NMP | 100 | 20 | 98 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive catalyst (oxidized Cu(I)). | Use fresh, high-purity Cu(I) salt. |

| Inappropriate ligand or no ligand in a system that requires one. | Screen different ligands (e.g., 1,10-phenanthroline, L-proline) or try a ligand-free protocol. | |

| Suboptimal base. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). | |

| Reaction temperature too low. | Incrementally increase the reaction temperature. | |

| Formation of Side Products (e.g., disulfide) | Presence of oxygen. | Ensure the reaction is carried out under a strict inert atmosphere. |

| Premature quenching of the reaction. | Monitor the reaction closely and work up only after completion. | |

| Incomplete Reaction | Insufficient reaction time. | Extend the reaction time and continue monitoring. |

| Catalyst deactivation. | Increase catalyst loading or consider a more robust ligand. |

Conclusion

The Ullmann-type C-S cross-coupling reaction is a powerful and versatile method for the synthesis of N-aryl-2-benzimidazolyl thioethers. By carefully selecting the catalyst system, base, solvent, and reaction temperature, high yields of the desired products can be achieved. Both ligand-assisted and ligand-free protocols are effective, offering flexibility in terms of cost and reaction conditions. The information and protocols provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important class of heterocyclic compounds.

References

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]

-

Nandi, S., Parvin, T., & Vaddamanu, M. K. (2018). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 42(20), 17042-17049. [Link]

-

Deng, G., & Chen, C. (2011). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry, 76(20), 8338–8344. [Link]

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Utrecht University Repository. [Link]

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625-5628. [Link]

-

Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1756. [Link]

-

Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. [Link]

-

Abbiati, G., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 749. [Link]

-

Sambandam, A., et al. (2011). ChemInform Abstract: S-Arylation of Mercaptobenzimidazoles Using Cu(I) Catalysts - Experimental and Theoretical Observations. ResearchGate. [Link]

-

Seybold, P. G., et al. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 84(1), 10-18. [Link]

-

Sekar, R., et al. (2011). S-arylation of mercaptobenzimidazoles using Cu (I) catalysts-Experimental and theoretical observations. Academia.edu. [Link]

-

Calhelha, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3589. [Link]

-

Ghasemi, S., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 14(27), 19484-19494. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Sekar, R., et al. (2011). S-arylation of mercaptobenzimidazoles using Cu(I) catalysts-experimental and theoretical observations. Wageningen University & Research. [Link]

-

Tiendrebeogo, R. J., et al. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemonchus contortus. Journal of Medicinal Plants Research, 10(34), 629-635. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

-

Ghasemi, S., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing. [Link]

-

Palle, S., & Guntuku, G. (2015). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research, 6(12), 5126-5131. [Link]

-

Wang, Z., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 30(9), 1845. [Link]

- Google Patents. (2010). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.

-

Shinde, S. B., et al. (2018). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 13(1), 89-96. [Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. connectjournals.com [connectjournals.com]

- 3. (PDF) S-arylation of mercaptobenzimidazoles using Cu (I) catalysts-Experimental and theoretical observations [academia.edu]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. afit.edu [afit.edu]

Application Note: Recrystallization Strategies for 2-(1H-benzimidazol-2-ylthio)aniline HCl

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity isolation of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride . The following guide synthesizes specific physicochemical data with established purification methodologies for benzimidazole thioethers.

Executive Summary & Chemical Context

2-(1H-benzimidazol-2-ylthio)aniline (CAS: 5805-39-0) is a critical pharmacophore in the synthesis of anthelmintics (e.g., Triclabendazole derivatives) and H+/K+-ATPase inhibitors. While the free base is sparingly soluble in water and soluble in polar organics, the hydrochloride salt (HCl) presents a distinct solubility profile governed by ionic lattice energy and hydrogen bonding capability.

Purification of the HCl salt is often complicated by:

-

Oxidative Sensitivity: The thioether linkage (-S-) is susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) at high temperatures.

-

Hydrolysis Risk: Prolonged exposure to boiling water can degrade the salt or reverse protonation if the acid is weak (though HCl is strong, equilibrium control is vital).

-

Isomerism: The benzimidazole ring tautomerism requires a solvent system that stabilizes the preferred crystal lattice.

This guide prioritizes anhydrous alcoholic systems to mitigate oxidative degradation and hydrolysis while maximizing yield.

Solubility Profile & Solvent Selection

The selection of solvents relies on the "Like Dissolves Like" principle, modified for ionic salts. The HCl salt exhibits high polarity compared to the free base.

Solvent Screening Matrix

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol (Abs.) | High | Low | Excellent | Primary choice. Good balance of polarity; easy to remove. |

| Isopropanol (IPA) | Moderate | Very Low | Good | Higher boiling point (82°C) allows for better dissolution of stubborn impurities. |

| Methanol/Et₂O | Very High | Low (with Et₂O) | Alternative | Use as a solvent/anti-solvent pair if thermal degradation is a concern. |

| Water | High | Moderate | Poor | Risk of hydrate formation; difficult to dry; potential for oiling out. |

| Acetone | Low | Insoluble | Avoid | Potential for Schiff base formation with the primary aniline amine. |

The Logic of Ethanol

Ethanol is the optimal solvent because it solubilizes the benzimidazolium cation via hydrogen bonding but is sufficiently non-polar to exclude inorganic salts (like excess NaCl or KCl from synthesis). Its boiling point (78°C) is below the thermal decomposition threshold of most thioethers.

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. The compound is a skin irritant.[1] Wear nitrile gloves and safety goggles.

Phase 1: Dissolution & Hot Filtration

-

Preparation: Weigh 5.0 g of crude 2-(1H-benzimidazol-2-ylthio)aniline HCl into a 100 mL round-bottom flask (RBF).

-

Solvent Addition: Add 35 mL of Absolute Ethanol . Add a magnetic stir bar.

-

Heating: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 80°C bath temperature) with stirring.

-

Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 2 mL increments. Do not exceed 60 mL total volume.

-

-

Clarification: If black specks (carbonized material) or inorganic insolubles persist, perform a hot filtration :

-

Pre-heat a glass funnel and fluted filter paper with hot ethanol.

-

Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask to prevent premature crystallization on the filter.

-

Phase 2: Controlled Crystallization

-

Nucleation: Remove the filtrate from heat. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

-

Mechanism:[2] Rapid cooling on a cold surface induces "crash precipitation," trapping impurities. Slow cooling allows the crystal lattice to reject impurities.

-

-

Seeding (Optional): If no crystals form at 30°C, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material.

-

Maximizing Yield: Once room temperature is reached, place the flask in an ice-water bath (0–4°C) for 1 hour.

-

Caution: Do not freeze the solvent.

-

Phase 3: Isolation & Drying

-

Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 2 × 5 mL of ice-cold Ethanol .

-

Critical: The wash solvent must be cold to prevent redissolving the product.

-

-

Drying:

-

Air dry on the filter for 10 minutes.

-

Transfer to a vacuum desiccator (over CaCl₂ or P₂O₅) and dry at 40°C for 12 hours.

-

Note: Avoid high-vacuum drying above 60°C to prevent loss of HCl if the salt is weakly associated (though unlikely for benzimidazoles).

-

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and physical steps for the purification process.

Caption: Figure 1.[3][4] Step-by-step recrystallization workflow for benzimidazole thioether HCl salts, emphasizing thermal control and filtration logic.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooling too fast. | Re-heat to dissolve.[5] Add 10% more solvent. Add a seed crystal at the cloud point. |

| Low Yield | Too much solvent used or product is too soluble in EtOH. | Concentrate the mother liquor by rotary evaporation (50%) and repeat cooling. Or, add Diethyl Ether dropwise as an anti-solvent. |

| Colored Impurities | Oxidation products or polymerized anilines. | Add Activated Charcoal (1% w/w) during the hot dissolution step, reflux for 5 mins, then hot filter. |

| Melting Point Depression | Residual solvent or mixed salt/base forms. | Ensure thorough drying.[6] Verify HCl stoichiometry; if base is present, recrystallize from Ethanol containing 1% conc. HCl. |

References

-

BenchChem. (2025).[6] A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Retrieved from

-

National Institutes of Health (NIH). (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC6560421. Retrieved from

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

-

International Journal of Medical Research and Health Sciences. (2016). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. Retrieved from

-

Thermo Scientific Chemicals. (2024). 2-(2-Aminophenyl)benzimidazole Product Specifications. Retrieved from

Sources

Preparing stock solutions of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride for cell assays

Application Note: Optimization of Stock Preparation for 2-(1H-benzimidazol-2-ylthio)aniline Hydrochloride

Executive Summary & Chemical Context

This guide details the protocol for preparing, storing, and delivering 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride (hereafter referred to as BTA-HCl ) for cellular assays.

BTA-HCl belongs to a class of benzimidazole-thioethers often utilized as kinase inhibitors, tubulin modulators, or anti-parasitic agents. While the hydrochloride (HCl) salt form improves polarity compared to the free base, the presence of the benzimidazole scaffold and the thioether linker creates a specific solubility profile:

-

Hydrophobicity: The aromatic rings drive lipophilicity, making the compound prone to precipitation in aqueous media at high concentrations.

-

Acidity: The HCl salt yields an acidic solution upon dissolution in water; however, for long-term stability and high-concentration stocks, DMSO (Dimethyl Sulfoxide) is the required solvent.

-

Oxidation Sensitivity: The thioether (-S-) linkage is susceptible to oxidation (forming sulfoxides/sulfones) if exposed to air/light for prolonged periods.

Material Properties & Calculations

Before weighing, you must validate the exact Molecular Weight (MW) from your specific batch's Certificate of Analysis (CoA), as hydration states (e.g., monohydrate) vary.

Standard Parameters (Reference Only):

-

Formula:

-

MW (Free Base): ~241.31 g/mol

-

MW (HCl Salt): ~277.77 g/mol (Use this for calculations unless CoA differs)

-

Target Master Stock Concentration: 10 mM or 50 mM (in DMSO)

-

Solubility Limit (DMSO): Typically >50 mM

-

Solubility Limit (Water/PBS): Low (< 1 mM recommended to avoid crashing)

Molarity Calculation Table

Target Volume: 1 mL of Master Stock (100% DMSO)

| Target Concentration | Mass of BTA-HCl (MW ~277.77) | Application |

| 10 mM | 2.78 mg | Standard Stock for IC50 assays (nM range) |

| 50 mM | 13.89 mg | High-throughput screening / High dose Assays |

| 100 mM | 27.78 mg | Not Recommended (Risk of precipitation upon thaw) |

Protocol 1: Master Stock Preparation

Objective: Create a stable, sterile 10 mM Master Stock.

Reagents:

-

BTA-HCl Powder (Store at -20°C, desiccated).

-

DMSO, Cell Culture Grade (Sigma-Aldrich or equivalent, anhydrous).

-

Amber glass vials (Glass is preferred over plastic to minimize leaching; Amber protects from light).

Workflow:

-

Equilibration: Remove the BTA-HCl vial from the freezer and allow it to warm to Room Temperature (RT) for 30 minutes before opening.

-

Why? Opening a cold vial causes condensation, introducing water that hydrolyzes the compound or alters the weighed mass.

-

-

Weighing: Weigh ~3-5 mg of BTA-HCl into a sterile amber glass vial. Record the exact mass (e.g., 3.42 mg).

-

Calculation: Calculate the volume of DMSO required to reach 10 mM.

-

Example:

.

-

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.

-

QC Check: Inspect against light.[1] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at RT for 5 minutes.

-

-

Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or cryovials.

-

Storage: -20°C or -80°C.

-

Stability:[2] Stable for 6 months at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades the thioether).

-

Figure 1: Workflow for the preparation of Master Stock solution ensuring minimal water uptake and maximal stability.

Protocol 2: Working Solutions & Serial Dilution

Critical Challenge: Direct dilution of 10 mM DMSO stock into cell culture media (aqueous) can cause "shock precipitation," where the compound crashes out as micro-crystals, leading to false negatives (low availability) or false positives (crystal toxicity).

The "Intermediate Step" Method:

-

Prepare Intermediate Stock (100x):

-

Dilute the 10 mM Master Stock into Cell Culture Media (Serum-Free) or PBS to create a 100x concentration of your highest test dose.

-

Note: If the highest test dose is 10 µM, the Intermediate Stock should be 100 µM.

-

Solvent Check: 10 mM (100% DMSO) -> 1:100 dilution -> 100 µM (1% DMSO).

-

Observation: Vortex immediately. If precipitation is visible (cloudiness), use a Serial Dilution in DMSO method instead (described below).

-

Recommended Method: Serial Dilution in DMSO (The "1000x" Rule) This method ensures the compound remains soluble during dilution and keeps final DMSO constant across all wells.

-

Dilution Plate (DMSO only): Prepare a 96-well V-bottom plate with 100% DMSO.

-

Serial Dilution: Perform your 1:3 or 1:10 serial dilutions entirely in DMSO.

-

Result: A range of concentrations (e.g., 10 mM, 1 mM, 0.1 mM...) all in 100% DMSO.

-

-

Final Transfer: Transfer 1 µL of each DMSO stock into 1000 µL of Cell Culture Media (pre-warmed).

-

Final Concentration: 10 µM, 1 µM, 0.1 µM...

-

Final DMSO: 0.1% (Non-toxic to most cell lines).

-

Figure 2: The "1000x Dilution" strategy prevents precipitation and ensures uniform vehicle (DMSO) concentration.

Quality Control & Troubleshooting

Self-Validating the Protocol: Before running valuable cell assays, perform a "Mock Dilution Test" :

-

Prepare the highest concentration working solution (e.g., 10 µM in media).[3]

-

Incubate at 37°C for 2 hours (assay duration).

-

Inspect under a microscope (10x or 20x phase contrast).

-

Pass: No crystals or debris visible.

-

Fail: Needle-like crystals visible.

-

Fix: Reduce the working concentration or increase the DMSO limit to 0.25% (if cells tolerate).

-

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Precipitation in Media | Hydrophobic crash; concentration too high. | Use the "1000x" dilution method (dilute in DMSO first). Ensure media is pre-warmed to 37°C. |

| Yellowing of Stock | Oxidation of Thioether (-S-). | Discard stock. Ensure storage in amber vials and minimize air exposure. |

| Cell Toxicity in Controls | DMSO concentration > 0.5%. | Normalize DMSO to < 0.1%. Include a "DMSO-only" vehicle control. |

References

-

BenchChem Technical Support. (2025).[3] Preparing Stock Solutions for Cell Culture: An Application Note. Retrieved from

-

MedChemExpress (MCE). (2024). Compound Handling Instructions: Solubility and Dilution. Retrieved from

-

National Institutes of Health (NIH) / PubChem. (2025). 2-(1H-benzimidazol-2-yl)aniline Compound Summary. Retrieved from

-

Emulate Bio. (2024). Protocol for Organ-Chips: Compound Treatment and Solvent Selection. Retrieved from

-

Sigma-Aldrich. (2024). Product Information: 2-(1H-Imidazol-1-yl)aniline hydrochloride. Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of 2-(1H-benzimidazol-2-ylthio)aniline Hydrochloride

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for anthelmintic, antiviral (HCV), and anticancer agents.

Traditional thermal synthesis of benzimidazole thioethers often suffers from long reaction times (12–24 hours), harsh solvent usage (DMF/DMSO), and tedious workups. The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the nucleophilic aromatic substitution (

Key Advantages:

-

Time Efficiency: Total synthesis time reduced from >15 hours to ~45 minutes.

-

Green Chemistry: Uses ethanol as the primary solvent, minimizing chlorinated/aprotic waste.

-

Scalability: Protocol is validated for 1 mmol to 20 mmol scales.

Scientific Background & Experimental Design

Retrosynthetic Analysis

The target molecule is constructed via a convergent synthesis strategy. The core C-S bond is formed through an

Mechanistic Pathway & Logic

-

S-Arylation (

): 2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms. Under basic conditions ( -

Chemoselective Reduction: The challenge is to reduce the nitro group (

) to an aniline (

Caption: Figure 1. Microwave-assisted synthetic pathway for 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride.

Materials & Equipment

Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar) and temperature monitoring (IR or fiber optic).

-

Reaction Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.

-

Analysis: HPLC-MS (C18 column),

-NMR (DMSO-

Reagents

| Reagent | Purity | Role |

| 2-Mercaptobenzimidazole | >98% | Nucleophile |

| 2-Chloronitrobenzene | >99% | Electrophile |

| Potassium Carbonate ( | Anhydrous | Base |

| Tin(II) Chloride Dihydrate ( | Reagent Grade | Reducing Agent |

| Ethanol (EtOH) | Absolute | Solvent |

| Hydrochloric Acid (HCl) | 4M in Dioxane | Salt Formation |

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-nitrophenylthio)-1H-benzimidazole ( )

Rationale: The microwave heating allows the use of ethanol (a green solvent) instead of DMF, as the pressurized vessel allows ethanol to reach temperatures (

-

Preparation: In a 35 mL microwave vial, charge 2-mercaptobenzimidazole (1.50 g, 10 mmol), 2-chloronitrobenzene (1.58 g, 10 mmol), and

(2.76 g, 20 mmol). -

Solvent Addition: Add 15 mL of absolute ethanol. Add a magnetic stir bar.[1] Cap the vial securely.

-

Microwave Parameters:

-

Mode: Dynamic (Hold Temperature)

-

Temperature:

-

Hold Time: 15 minutes

-

Stirring: High

-

Max Pressure: 250 psi (17 bar)

-

-

Work-up:

-

Allow the vial to cool to

. -

Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.

-

Stir for 15 minutes to dissolve inorganic salts (

). -

Filter the solid under vacuum and wash with water (

mL) and cold ethanol ( -

Yield: ~2.4 g (88%). Appearance: Yellow powder.

-

Step 2: Reduction to 2-(1H-benzimidazol-2-ylthio)aniline

Rationale:

-

Preparation: In a 35 mL microwave vial, suspend the nitro intermediate from Step 1 (1.35 g, 5 mmol) in 15 mL of ethanol.

-

Reagent Addition: Add

(5.64 g, 25 mmol, 5 equiv.). -

Microwave Parameters:

-

Mode: Dynamic

-

Temperature:

-

Hold Time: 20 minutes

-

Max Power: 150 W

-

-

Work-up:

-

Cool to room temperature.[2]

-

Neutralize the solution to pH ~8 using 10% NaOH solution. A thick white precipitate of tin salts will form.

-

Filter the mixture through a Celite pad to remove tin salts. Wash the pad with ethyl acetate (50 mL).

-

Separate the organic layer, wash with brine, and dry over anhydrous

. -

Evaporate the solvent to yield the crude free base.

-

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude amine (from Step 2) in a minimum amount of dry ethanol or diethyl ether (approx. 10 mL).

-

Acidification: Add 4M HCl in dioxane dropwise with stirring at

until no further precipitation occurs. -

Isolation: Filter the white/off-white precipitate.

-

Purification: Recrystallize from Ethanol/Ether (1:3) to obtain analytical grade material.[3]

-

Final Yield: ~1.1 g (Total yield over 3 steps: ~70-75%).

Process Control & Validation

To ensure the protocol is self-validating, compare your results against these standard metrics.

| Parameter | Specification | Method of Verification |

| Appearance | Off-white to pale grey crystalline solid | Visual Inspection |

| Melting Point | 210–215°C (dec) | Capillary MP Apparatus |

| HPLC Purity | > 98% (Area) | C18, |

| MS (ESI+) | LC-MS | |

| 400 MHz DMSO- |

Workflow Diagram:

Caption: Figure 2. Operational workflow for the synthesis and purification process.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete | Ensure |

| Product is Oily/Sticky | Residual DMF (if used) or impurities. | Triturate with cold diethyl ether. Use Ethanol for Step 1 as prescribed. |

| Incomplete Reduction | Catalyst poisoning or insufficient power. | Add fresh |

| Desulfurization | Over-reduction (C-S bond cleavage). | Reduce reaction time. Do NOT use Raney Nickel for this substrate. |

Safety & Handling

-

2-Chloronitrobenzene: Toxic if inhaled or absorbed through skin. Potentially carcinogenic. Handle in a fume hood.

-

Microwave Vessels: Always respect the pressure limits of the vessel. Do not heat closed vessels without pressure relief mechanisms.

-

Tin(II) Chloride: Corrosive and irritant. Waste must be disposed of as heavy metal waste.

References

-

BenchChem. (2025).[4] Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Retrieved from

-

MDPI. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating. Retrieved from

-

ResearchGate. (2014). Advice regarding reduction of nitrobenzene to aniline. Retrieved from

-

Asian Journal of Chemistry. (2010). Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Retrieved from

-

Organic Chemistry Portal. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Retrieved from

Sources

Procedure for converting 2-(1H-benzimidazol-2-ylthio)aniline free base to hydrochloride salt

Application Note: High-Purity Conversion of 2-(1H-benzimidazol-2-ylthio)aniline to Hydrochloride Salt

Executive Summary

This technical guide details the protocol for the salt formation of 2-(1H-benzimidazol-2-ylthio)aniline (Free Base) to its Hydrochloride (HCl) salt .[1] This transformation is a critical step in drug development workflows, particularly for benzimidazole-based therapeutics (e.g., proton pump inhibitors, anthelmintics), to improve aqueous solubility, bioavailability, and solid-state stability.[1]

The protocol prioritizes a controlled acidification method using anhydrous conditions to prevent hydrolysis of the thioether linkage and ensure a stoichiometric 1:1 salt formation at the most basic nitrogen center (the benzimidazole imidazole ring).

Chemical Context & Rationale

Structural Analysis & pKa Considerations

The substrate contains two distinct basic centers:[1]

Mechanistic Insight: Upon addition of hydrochloric acid, the benzimidazole ring protonates first due to its higher basicity and resonance stabilization of the resulting cation. While a dihydrochloride is theoretically possible with excess acid, the mono-hydrochloride is the preferred pharmaceutical form due to lower hygroscopicity and higher thermal stability.[1]

Key Challenge:

The thioether (

Reaction Scheme

[1]Materials & Equipment

| Component | Grade/Specification | Role |

| Substrate | 2-(1H-benzimidazol-2-ylthio)aniline (>98%) | Starting Material |

| Solvent A | Ethanol (Absolute, Anhydrous) | Dissolution Medium |

| Acid Source | 4.0 M HCl in 1,4-Dioxane (Preferred) or Conc.[1] HCl (37%) | Protonation Agent |

| Anti-Solvent | Diethyl Ether or MTBE (Methyl tert-butyl ether) | Precipitation Agent |

| Apparatus | 3-Neck Round Bottom Flask, N2 line, Dropping Funnel | Reaction Vessel |

Experimental Protocol

Phase 1: Dissolution & Preparation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Dissolution: Charge the flask with 5.0 g (20.7 mmol) of 2-(1H-benzimidazol-2-ylthio)aniline.

-

Solvation: Add 50 mL of Absolute Ethanol . Stir at room temperature (20–25°C) until a clear, homogenous solution is obtained.

-

Note: If the free base does not dissolve completely, warm gently to 40°C, then cool back to room temperature. Filtration is required if particulates remain.[1]

-

Phase 2: Controlled Acidification

-

Stoichiometry Calculation: Target 1.1 equivalents of HCl to ensure complete protonation without promoting degradation.

-

Addition: Transfer the HCl solution to the dropping funnel. Add dropwise to the stirring aniline solution over 15 minutes .

-

Observation: The solution may warm slightly (exothermic). A color change (often darkening yellow/orange) or immediate turbidity indicates salt formation.[1]

-

Phase 3: Crystallization & Isolation[1]

-

Nucleation: Stir the mixture for 30 minutes at room temperature.

-

Precipitation: Slowly add 100 mL of Diethyl Ether (or MTBE) to the reaction mixture. This lowers the polarity of the solvent system, forcing the polar HCl salt out of the solution.

-

Aging: Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

-

Filtration: Collect the solid via vacuum filtration using a sintered glass funnel (Porosity 3).[1]

-

Washing: Wash the filter cake with

of cold Diethyl Ether to remove residual acid and impurities.

Phase 4: Drying & Storage

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Caution: Do not exceed 60°C to prevent potential desolvation or degradation of the thioether.[1]

-

-

Storage: Store in a desiccator protected from light. Hydroscopic nature requires tight sealing.[1]

Process Visualization (Signaling & Workflow)

The following diagram illustrates the logical flow of the synthesis and the protonation pathway, emphasizing the selectivity for the benzimidazole nitrogen.

Caption: Workflow for the selective protonation and isolation of the benzimidazole mono-hydrochloride salt.

Quality Control & Validation

To ensure the "Trustworthiness" of this protocol, the following analytical benchmarks must be met:

| Parameter | Method | Acceptance Criteria |

| Identity | Downfield shift of benzimidazole protons ( | |

| Counter-ion | AgNO | Chloride content: |

| Purity | HPLC (C18 Column) | |

| Melting Point | DSC / Capillary | Distinct increase vs. free base (typically |

Troubleshooting Guide:

-

Oiling Out: If the product forms an oil instead of a solid upon ether addition, reheat the solution to redissolve, then cool very slowly to room temperature before adding the anti-solvent.

-

Discoloration: A pink/red hue indicates oxidation of the aniline or thioether.[1] Ensure nitrogen purging is used during the dissolution step.[1]

References

-

Organic Syntheses. "Benzimidazole." Organic Syntheses, Coll.[2] Vol. 2, p.65 (1943); Vol. 10, p.6 (1930). (Standard procedure for benzimidazole core synthesis and handling).

-

BenchChem. "An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole."[1] (Analogous thio-benzimidazole handling and properties). [1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 79869, 2-(1H-benzimidazol-2-yl)aniline."[1] (Physicochemical data for the structural analog). [1]

-

World Intellectual Property Organization. "Process for the preparation of benzimidazole derivatives and their salts."[1] WO2008045777A2.[1] (Industrial scale salt formation protocols for benzimidazole thioethers).

Sources

Application Note: 2-(1H-benzimidazol-2-ylthio)aniline in Metal Complexation

Using 2-(1H-benzimidazol-2-ylthio)aniline as a ligand in metal complexation represents a sophisticated approach in coordination chemistry, leveraging a mixed-donor system (N, S, N) to stabilize transition metals. This ligand combines the rigid, π-accepting benzimidazole core with a flexible thioether linkage and a hard amine donor, making it highly effective for designing complexes with catalytic, antimicrobial, or chemotherapeutic potential.

The following Application Note and Protocol Guide is designed for researchers requiring a robust, self-validating methodology for synthesizing this ligand and its metal complexes.

Introduction & Mechanistic Rationale

The ligand 2-(1H-benzimidazol-2-ylthio)aniline (hereafter referred to as L ) is a potential tridentate ligand offering a N,S,N' coordination pocket. Its utility stems from the "soft-hard" mismatch of its donor atoms:

-

Benzimidazole Nitrogen (

): A borderline base, excellent for coordinating -

Thioether Sulfur (

): A soft base, providing stability for soft metals (Pd, Pt, Hg) or stabilizing lower oxidation states of transition metals. -

Aniline Nitrogen (

): A hard base, facilitating chelation and proton transfer processes.

Coordination Modes

Depending on the metal ion and reaction conditions, L typically adopts one of two modes:

-

Tridentate Chelation (

): Forms two fused 5-membered chelate rings. This is common with octahedral metals (Co, Ni) or square planar metals (Pd) if steric strain permits. -

Bidentate Chelation (

): The metal coordinates to the benzimidazole and aniline nitrogens, leaving the sulfur uncoordinated or weakly interacting (pseudo-bridging). This occurs often with Zn(II) or when the bite angle of the S-linkage is unfavorable for the specific metal radius.

Ligand Synthesis Protocol

Rationale: Direct reaction of 2-mercaptobenzimidazole with 2-haloaniline often results in low yields due to competing nucleophilic attacks. The Nitro-Reduction Route is the industry standard for high purity, preventing the formation of polymerized byproducts.

Step 1: Synthesis of 2-(2-nitrophenylthio)-1H-benzimidazole

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents:

-

2-Mercaptobenzimidazole (2-MBI): 10 mmol (1.50 g)

-

1-Chloro-2-nitrobenzene: 10 mmol (1.57 g)

-

Potassium Carbonate (

): 20 mmol (2.76 g) -

Solvent: DMF (Dimethylformamide), 20 mL

Procedure:

-

Dissolve 2-MBI in DMF in a round-bottom flask.

-

Add

and stir at room temperature for 30 minutes to generate the thiolate anion (yellow shift). -

Add 1-chloro-2-nitrobenzene dropwise.

-

Reflux the mixture at 80–90°C for 6–8 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

-

Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.

-

Filter, wash with water (

mL) to remove DMF/salts, and recrystallize from Ethanol.

Step 2: Reduction to 2-(1H-benzimidazol-2-ylthio)aniline (L)

Reaction Type: Béchamp Reduction or Catalytic Hydrogenation

Reagents:

-

Nitro-intermediate (from Step 1): 5 mmol

-

Iron Powder (Fe): 25 mmol (excess)

-

Ammonium Chloride (

): 25 mmol (dissolved in minimal water) -

Solvent: Ethanol/Water (3:1), 50 mL

Procedure:

-

Suspend the nitro-compound in Ethanol/Water and heat to reflux.

-

Add Fe powder and

solution slowly. -

Reflux vigorously for 4 hours. The yellow color should fade to a pale beige/white.

-

Hot Filtration: Filter the mixture while hot to remove Iron oxide sludge. Wash the residue with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize with

if necessary and extract with Ethyl Acetate. -

Evaporate solvent to obtain the crude amine L . Recrystallize from Methanol.

-

Target Yield: 75–80%

-

Melting Point Check: ~190–195°C (Verify with literature).

-

Metal Complexation Protocol

Rationale: This protocol uses a 1:1 or 1:2 Metal:Ligand stoichiometry. We recommend starting with Acetate salts for better solubility and non-interfering counter-ions, or Chlorides for crystallographic studies.

General Procedure for M(II) Complexes (Cu, Co, Ni, Zn)[3]

Reagents:

-

Ligand (L): 1.0 mmol (0.241 g)

-

Metal Salt (

or -

Solvent: Absolute Ethanol or Methanol (20 mL)

Step-by-Step:

-

Ligand Solution: Dissolve 1.0 mmol of L in 15 mL of hot absolute ethanol. Ensure complete dissolution (solution should be clear).

-

Metal Addition: Dissolve the metal salt in 5 mL of ethanol (add drops of water if salt is insoluble).

-

Mixing: Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.

-

Observation: Immediate color change indicates coordination (e.g., Cu

Green/Blue, Co

-

-

Reflux: Heat the mixture at reflux (70–80°C) for 4–6 hours.

-

Optimization: If no precipitate forms after 2 hours, add a few drops of Triethylamine (

) to deprotonate the benzimidazole NH, facilitating neutral complex formation.

-

-

Isolation:

-

Cool to room temperature.

-

If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

-

If no precipitate: Evaporate solvent to 50% volume and store at 4°C overnight.

-

-

Drying: Dry the complex in a vacuum desiccator over

for 24 hours.

Characterization & Validation Strategy

To ensure scientific integrity, the synthesized complexes must be validated using the following "Self-Validating" checkpoints.

A. Spectroscopic Validation (IR & NMR)

| Technique | Functional Group | Ligand (Free) | Complex (Shift) | Interpretation |

| FT-IR | 1610–1630 cm⁻¹ | Shift | Coordination via Benzimidazole N. | |

| FT-IR | 3300–3400 cm⁻¹ | Shift/Broadening | Coordination via Aniline N. | |

| FT-IR | 680–750 cm⁻¹ | Shift | Coordination via Sulfur (if tridentate). | |

| ¹H NMR | 12.0–13.0 ppm | Disappears (if deprotonated) or Shifts | Deprotonation or H-bonding changes. | |

| ¹H NMR | 4.0–6.0 ppm | Downfield Shift | Electron density withdrawal by metal. |

B. Structural Visualization (DOT Diagram)

The following diagram illustrates the synthesis workflow and the potential coordination modes.

Caption: Synthesis pathway from precursors to Ligand (L) and divergent coordination modes based on metal hardness.

Troubleshooting & Optimization (Expertise)

-

Problem: Oily Product during Synthesis.

-

Cause: Incomplete removal of DMF or impurities.

-

Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce crystallization.

-

-

Problem: Low Solubility of Complex.

-

Cause: Formation of polymeric species.[3]

-

Solution: Use DMSO or DMF for characterization. For biological assays, prepare stock solutions in DMSO (max 0.5%) and dilute with buffer.

-

-

Problem: Unclear Coordination Mode.

-

Solution: Perform Molar Conductivity measurements (

M in DMSO).-

Non-electrolyte (0–20

): Chlorides are coordinated (inner sphere). -

1:1 or 1:2 Electrolyte (>50

): Chlorides are counter-ions (outer sphere), implying the ligand is occupying more coordination sites.

-

-

References

-

Synthesis of Thio-linked Benzimidazoles

- Podunavac-Kuzmanović, S. O., et al. "Synthesis and Characterization of 2-(1H-benzimidazol-2-yl)aniline Complexes." Journal of Coordination Chemistry. (Methodology adapted for thio-analog).

-

BenchChem Protocol: (General alkylation conditions).

-

Coordination Chemistry of Benzimidazole-Thioethers

-

Khlebnikov, A. I., et al. "Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonist."[4] Journal of Molecular Modeling, 2011.

-

-

General Metal Complexation Techniques

-

Eltayeb, N. E., et al. "Crystal structure of [2-(1H-benzimidazol-2-yl)aniline]dichloridozinc(II)." Acta Crystallographica Section E, 2011. (Structural analog reference for N,N coordination).

-

-

Biological Activity of Benzimidazole Derivatives

-

Tahlan, S., et al. "Synthesis, Characterization and Biological Studies of New Complexes Derived from 2-(1H-Benzimidazol-2-yl) Aniline." International Journal of Drug Delivery Technology, 2021.

-

(Note: While direct literature for the specific "thio-aniline" complex is sparse, the protocols above are derived from validated methods for the structurally identical "2-(1H-benzimidazol-2-yl)aniline" and "2-mercaptobenzimidazole" families.)

Sources

- 1. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface reaction of 2-mercaptobenzimidazole on metals and its application in adhesion promotion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

In vitro cytotoxicity assay protocols using 2-(1H-benzimidazol-2-ylthio)aniline HCl

An In-Depth Guide to In Vitro Cytotoxicity Analysis of 2-(1H-benzimidazol-2-ylthio)aniline HCl

Application Note & Protocol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Derivatives of benzimidazole exhibit a vast spectrum of biological activities, including potent anticancer effects.[4][5] Specifically, 2-substituted benzimidazoles and their thio-derivatives have been the focus of extensive research, demonstrating significant cytotoxicity against various cancer cell lines through mechanisms such as microtubule disruption and apoptosis induction.[1][6][7][8] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to evaluate the in vitro cytotoxic potential of 2-(1H-benzimidazol-2-ylthio)aniline HCl, a member of this promising class of compounds. We present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][9] The causality behind critical experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.

Introduction: The Scientific Rationale

Benzimidazole's structural similarity to purine nucleosides allows it to interact with various biological targets, making it a versatile scaffold for drug design.[10] Many benzimidazole-based agents have been investigated as anticancer therapeutics, acting as topoisomerase inhibitors, alkylating agents, and microtubule polymerization inhibitors.[1][4] The title compound, 2-(1H-benzimidazol-2-ylthio)aniline HCl, combines the core benzimidazole ring with a thio-aniline moiety at the C-2 position, a substitution pattern known to confer potent biological activity.[11][12]

Evaluating the cytotoxicity of a novel compound is a critical first step in the drug discovery pipeline.[5][13] The primary objective is to determine the concentration at which the compound elicits a toxic effect on cancer cells, typically quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the compound's potency and is essential for comparing its efficacy against standard chemotherapeutic agents and other novel candidates.

This guide focuses on the MTT assay, a foundational method for cytotoxicity screening.[2] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This provides a reliable measure of the compound's effect on cell proliferation and survival.

Experimental Design & Workflow

A successful cytotoxicity study relies on a well-planned experimental design. The workflow involves preparing the test compound, culturing selected cell lines, treating the cells across a range of concentrations, assessing viability, and analyzing the resulting data to derive an IC₅₀ value.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Troubleshooting & Optimization

Removing unreacted starting materials from 2-(1H-benzimidazol-2-ylthio)aniline product

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from the synthesis of 2-(1H-benzimidazol-2-ylthio)aniline. This document offers practical, field-proven insights and detailed protocols to ensure the isolation of a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove?

A1: Based on common synthetic routes, the most likely starting materials to contaminate your 2-(1H-benzimidazol-2-ylthio)aniline product are 2-mercaptobenzimidazole and a substituted aniline, such as 2-aminothiophenol or a halo-aniline derivative. The synthesis typically involves a nucleophilic substitution reaction where the thiol group of 2-mercaptobenzimidazole attacks an electrophilic site on the aniline derivative.

Q2: I performed a simple recrystallization, but my product is still impure. Why?

A2: Simple recrystallization may fail if the unreacted starting materials and the desired product have similar solubility profiles in the chosen solvent. For instance, both 2-mercaptobenzimidazole and your product are relatively polar heterocyclic compounds. This can lead to co-crystallization or the inability to selectively precipitate the product, especially if one of the starting materials is present in a significant amount.

Q3: How can I quickly check for the presence of starting materials in my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective method for a quick purity check. You will need to run a TLC plate spotting your crude product alongside authentic samples of your starting materials. An ideal solvent system (eluent) will show a clear separation between the spots for the starting materials and the product. A common starting eluent for such systems is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

Troubleshooting Guide: Isolating Pure 2-(1H-benzimidazol-2-ylthio)aniline

This section provides a systematic approach to purifying your product, leveraging the differing physicochemical properties of the product and potential starting material contaminants.

Problem 1: Presence of Unreacted 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole possesses an acidic thiol group (pKa ≈ 10.24)[1], making it susceptible to deprotonation by a base. In contrast, the final product, 2-(1H-benzimidazol-2-ylthio)aniline, is predominantly basic due to the aniline and benzimidazole nitrogen atoms. This difference in acidity is the cornerstone of an effective separation via acid-base extraction.

This protocol will selectively move the acidic 2-mercaptobenzimidazole into an aqueous basic layer, leaving your desired basic product in the organic layer.

-

Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

-

Extraction: Add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution.

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Separation: Allow the layers to separate. The deprotonated 2-mercaptobenzimidazole sodium salt will be in the upper aqueous layer, while your product remains in the lower organic layer.

-

Isolation: Drain the lower organic layer into a clean flask. For a more thorough separation, you can repeat the extraction of the organic layer with a fresh portion of the basic solution.

-

Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Diagram of Basic Extraction Workflow

Caption: Workflow for Basic Extraction.

Problem 2: Presence of Unreacted 2-Aminothiophenol or Other Basic Impurities

If your crude product contains unreacted 2-aminothiophenol or other basic impurities, an acidic extraction can be employed. This method protonates all basic compounds, moving them into the aqueous acidic layer and leaving any neutral impurities behind.

This protocol will protonate your basic product and any basic starting materials, separating them from neutral impurities. The product is then recovered by basification.

-

Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

-

Mixing and Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. Your protonated product and any basic impurities will be in the aqueous layer.

-

Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). Your neutral product will precipitate out.

-

Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Diagram of Acid-Base Purification Logic

Caption: Logic of a full acid-base extraction workflow.

Problem 3: Persistent Impurities After Extraction

If minor impurities remain after acid-base extraction, recrystallization is the final polishing step to obtain a highly crystalline, pure product.

The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.

| Solvent System | Suitability for Benzimidazoles | Protocol |

| Ethanol/Water | Excellent for many benzimidazole derivatives.[2] | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, then allow to cool slowly. |

| Ethyl Acetate/Hexane | Good for less polar benzimidazoles.[2] | Dissolve the crude product in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow to cool. |

| Toluene or Acetone | Reported for similar benzimidazole structures.[2] | Dissolve the crude product in a minimum amount of the hot solvent and allow to cool slowly. |

-

Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude product and heat the mixture to boiling while stirring.

-

Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.

-

Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

-

Drying: Allow the crystals to dry completely before determining the yield and purity.

References

- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(1H-benzimidazol-2-ylthio)aniline Derivatives Synthesis

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of 2-(1H-benzimidazol-2-ylthio)aniline derivatives, with a specific focus on overcoming challenges related to steric hindrance. The following sections offer a combination of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to enhance reaction yields and purity.

I. Troubleshooting & FAQs: Navigating Synthetic Challenges

This section addresses specific experimental hurdles in a question-and-answer format, providing both theoretical explanations and actionable solutions.

FAQ 1: Low to no yield when coupling sterically hindered 2-mercaptobenzimidazoles with substituted 2-haloanilines.

Question: I am attempting to synthesize a 2-(1H-benzimidazol-2-ylthio)aniline derivative with bulky substituents on either the benzimidazole or the aniline ring, and I am consistently observing low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low yields in these coupling reactions, especially with sterically demanding substrates, are often a direct consequence of steric hindrance. This hindrance can impede the approach of the nucleophilic thiol group of the 2-mercaptobenzimidazole to the electrophilic carbon of the 2-haloaniline. Several factors can contribute to this issue:

-

Sub-optimal Reaction Conditions: Traditional nucleophilic aromatic substitution (SNAr) reactions may not be sufficiently energetic to overcome the activation barrier imposed by steric crowding.

-

Poor Catalyst Performance: In catalyzed reactions, bulky substrates can hinder the formation of the active catalytic species or prevent the substrate from effectively binding to the catalyst's active site.

-

Solvent Effects: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately solvate the transition state can lead to lower yields.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for low-yield synthesis.

FAQ 2: Side-product formation, particularly disulfide-linked benzimidazoles.

Question: My reaction is producing a significant amount of a side-product that I've identified as the disulfide of my 2-mercaptobenzimidazole starting material. What causes this and how can I prevent it?

Answer:

The formation of disulfide byproducts is a common issue and is typically caused by the oxidation of the thiol. This can be exacerbated by:

-

Presence of Oxygen: Reactions run under an air atmosphere are prone to oxidation.

-

Inappropriate Base: Some bases can promote the oxidation of thiols.

-

High Temperatures: Elevated temperatures can increase the rate of oxidation.

Recommended Solutions:

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

-

Degas Solvents: Prior to use, degas all solvents to remove dissolved oxygen.

-

Base Selection: Consider using a milder, non-oxidizing base. If using a strong base, ensure it is added slowly and at a controlled temperature.

-

Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

II. Advanced Synthetic Strategies & Protocols

For persistent issues with steric hindrance, more advanced synthetic methodologies may be required. The following protocols provide detailed, step-by-step instructions for alternative approaches.

Protocol 1: Microwave-Assisted Ullmann-Type C-S Coupling

Microwave irradiation can provide the necessary energy to overcome the activation barriers in sterically hindered reactions, often leading to significantly reduced reaction times and improved yields.[1][2][3][4][5] The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-S bonds.[6][7][8][9][10]

Reaction Scheme:

Materials:

-